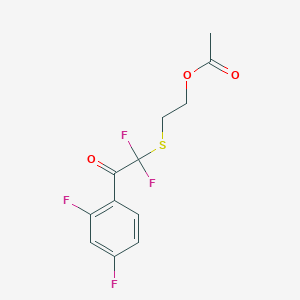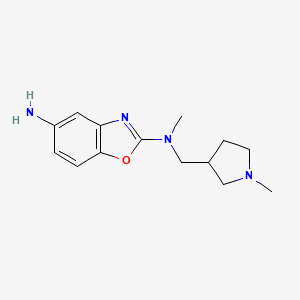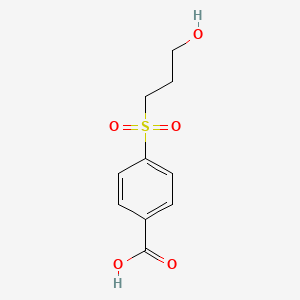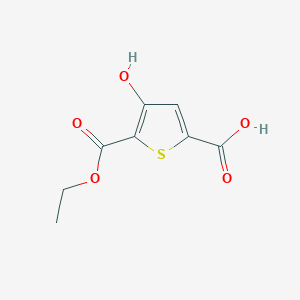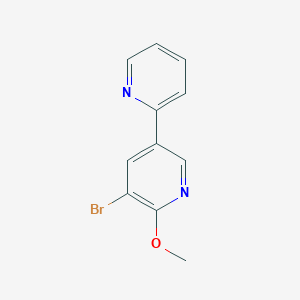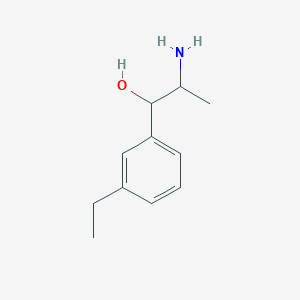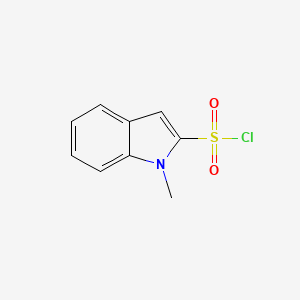
1-Methylindole-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylindole-2-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Methylindole-2-sulfonyl chloride typically involves the reaction of 1-methyl-1H-indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Methylindole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives.
Applications De Recherche Scientifique
1-Methylindole-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methylindole-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is harnessed in the design of inhibitors and other bioactive compounds.
Comparaison Avec Des Composés Similaires
1-Methylindole-2-sulfonyl chloride can be compared with other similar compounds, such as:
1-methyl-1H-indole-7-sulfonyl chloride: This compound has a similar structure but with the sulfonyl chloride group at a different position on the indole ring.
Indole-2-sulfonyl chloride: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.
Indole-3-sulfonyl chloride: Another positional isomer with distinct reactivity and applications.
Propriétés
Formule moléculaire |
C9H8ClNO2S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
1-methylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3 |
Clé InChI |
XLMOJRGNXPQAOU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
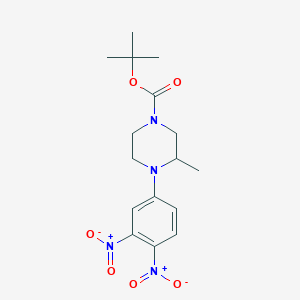
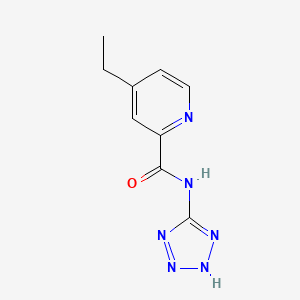
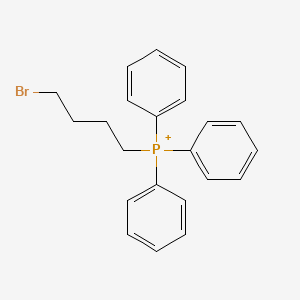
![4-[3-(1-Piperidinylmethyl)phenoxy]2-butene-1-amine](/img/structure/B8398370.png)
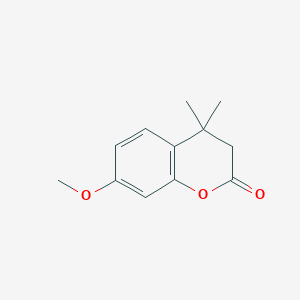
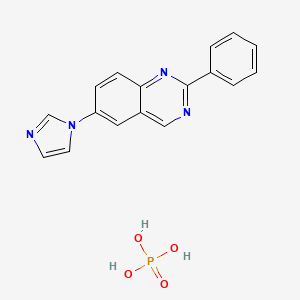
![(6R,7R)-3-Hydroxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylic acid](/img/structure/B8398411.png)
![5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B8398413.png)
